molecular formula C15H12N6O2S B10871878 6-(3,5-Dimethoxyphenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,5-Dimethoxyphenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10871878
M. Wt: 340.4 g/mol
InChI Key: HWSGMKQUYJAEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHOXY-5-[3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines pyrazine, triazole, and thiadiazole rings, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-5-[3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the core heterocyclic rings. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining the desired chemical properties.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-5-[3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

3-METHOXY-5-[3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-METHOXY-5-[3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-METHOXY-5-[3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER apart is its unique combination of three different heterocyclic rings, which enhances its chemical stability and biological activity. This makes it a valuable compound for further research and development in multiple scientific fields.

Properties

Molecular Formula

C15H12N6O2S

Molecular Weight

340.4 g/mol

IUPAC Name

6-(3,5-dimethoxyphenyl)-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12N6O2S/c1-22-10-5-9(6-11(7-10)23-2)14-20-21-13(18-19-15(21)24-14)12-8-16-3-4-17-12/h3-8H,1-2H3

InChI Key

HWSGMKQUYJAEFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=NC=CN=C4)OC

Origin of Product

United States

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